

# What is Azelnidipine D7 and its primary use in research

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# Azelnidipine-d7: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications of Azelnidipine-d7 in Research for Scientists and Drug Development Professionals.

### **Introduction to Azelnidipine-d7**

Azelnidipine-d7 is a stable isotope-labeled analog of Azelnidipine, a third-generation dihydropyridine calcium channel blocker.[1] In Azelnidipine-d7, seven hydrogen atoms in the Azelnidipine molecule have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties. This characteristic makes Azelnidipine-d7 an ideal internal standard for quantitative bioanalytical assays.

The primary use of Azelnidipine-d7 in research is to serve as an internal standard in the quantification of Azelnidipine in biological matrices, such as human plasma, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior to the parent drug, Azelnidipine, allows for correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements of Azelnidipine concentrations. This is particularly crucial in pharmacokinetic and bioavailability studies.



### **Quantitative Data**

The following tables summarize key quantitative parameters from pharmacokinetic studies of Azelnidipine, which rely on the use of internal standards like Azelnidipine-d7 for accurate quantification.

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers (Single Oral Dose)[2][3]

Parameter	8 mg Dose	16 mg Dose
Cmax (ng/mL)	1.66 - 8.66	19.17 - 23.06
Tmax (hours)	2.6 - 2.8	3.0 - 4.0
AUC <sub>0-96</sub> (ng·h/mL)	17.9 - 186	429
t <sub>1</sub> / <sub>2</sub> β (hours)	16.0 - 22.8	23.5 - 28.0
Vd (L)	1749 ± 964	2480 ± 2212
CL/F (L/h)	45.94 ± 11.61	42.11 ± 14.23

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax;  $AUC_{0-96}$ : Area under the plasma concentration-time curve from 0 to 96 hours;  $t_1/2\beta$ : Elimination half-life; Vd: Apparent volume of distribution; CL/F: Apparent total clearance.

Table 2: Performance of a Typical LC-MS/MS Method for

**Azelnidipine Quantification[4][5]** 

Parameter	Value
Linearity Range	0.0125 - 25 ng/mL
Lower Limit of Quantification (LLOQ)	0.0125 ng/mL
Intra-assay Precision (RSD %)	3.30 - 7.01%
Inter-assay Precision (RSD %)	1.78 - 8.09%

**RSD**: Relative Standard Deviation



### **Experimental Protocols**

# Quantification of Azelnidipine in Human Plasma using LC-MS/MS with Azelnidipine-d7 as an Internal Standard

This protocol is a representative example compiled from established methodologies.[2][3][4]

#### 3.1.1 Materials and Reagents

- · Azelnidipine reference standard
- Azelnidipine-d7 (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Formic acid
- Water (deionized, 18 MΩ·cm)

#### 3.1.2 Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- C18 analytical column (e.g., 50 x 3 mm, 5 μm)

#### 3.1.3 Sample Preparation

- Thaw frozen human plasma samples at room temperature.
- Spike a known concentration of Azelnidipine-d7 solution into each plasma sample.



- For calibration standards and quality control samples, spike known concentrations of Azelnidipine into blank plasma.
- Perform protein precipitation by adding acetonitrile to the plasma samples.
- · Vortex mix the samples vigorously.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

#### 3.1.4 LC-MS/MS Conditions

- Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid.[3]
- Flow Rate: 0.5 mL/min.[4]
- Column Temperature: 35°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Azelnidipine: m/z 583.3 → 167.2[3]
  - Azelnidipine-d7: m/z 590.3 → 167.2 (predicted)

#### 3.1.5 Data Analysis

Quantify Azelnidipine by calculating the peak area ratio of Azelnidipine to Azelnidipine-d7.



- Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- Determine the concentration of Azelnidipine in the unknown samples from the calibration curve.

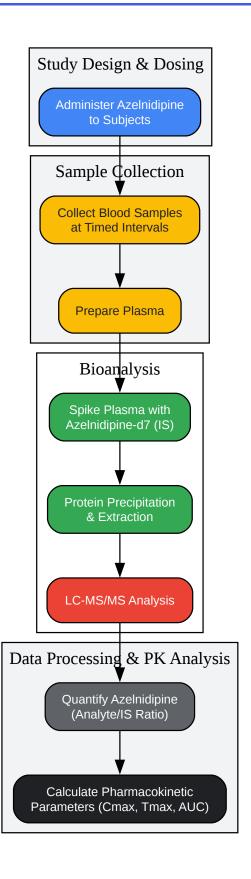
# Visualizations Signaling Pathway of Azelnidipine

Azelnidipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells.[5] This inhibition of calcium influx leads to vasodilation and a reduction in blood pressure. [5]









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